



Spectroscopic Data of cis,cis-Dimethyl Muconate: A Technical Guide

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Compound of Interest		
Compound Name:	Einecs 272-467-0	
Cat. No.:	B15192742	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for cis,cis-dimethyl muconate, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectroscopic characteristics based on available data and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

While comprehensive, experimentally-derived public data for cis,cis-dimethyl muconate is limited, the following tables summarize the expected spectroscopic values based on the analysis of its structural features and comparison with related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
2 x -OCH₃	3.7 - 3.8	Singlet (s)
2 x =CH-COOCH₃	5.8 - 6.2	Doublet of doublets (dd)
2 x -CH=CH-	7.2 - 7.6	Doublet of doublets (dd)

Note: Predicted values are based on typical chemical shifts for similar functional groups.





Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ, ppm)
2 x -OCH₃	51 - 53
2 x =CH-COOCH₃	120 - 130
2 x -CH=CH-	135 - 145
2 x C=O	165 - 175

Note: Predicted values are based on typical chemical shift ranges for ester and alkene carbons.

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
C=O (Ester)	1715 - 1730	Strong, sharp absorption
C=C (Alkenic)	1600 - 1650	Medium to weak absorption
C-O (Ester)	1000 - 1300	Strong, broad absorption
=C-H (Alkenic)	3000 - 3100	Medium absorption
C-H (Aliphatic)	2850 - 3000	Medium absorption

Note: Predicted values are based on characteristic infrared absorption frequencies for esters and alkenes.[1]

Table 4: Predicted Mass Spectrometry Data



m/z	Predicted Identity	Notes
170	[M] ⁺	Molecular ion peak (based on a molecular weight of 170.16 g/mol)[2]
139	[M - OCH ₃] ⁺	Loss of a methoxy group
111	[M - COOCH₃] ⁺	Loss of a carbomethoxy group
59	[COOCH ₃] ⁺	Carbomethoxy fragment

Note: Predicted fragmentation patterns are based on common fragmentation pathways for esters.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of cis,cis-dimethyl muconate by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified cis,cis-dimethyl muconate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[4]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[5]



- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer acquisition time are required. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). The peaks are integrated to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in cis,cis-dimethyl muconate by measuring the absorption of infrared radiation.

Procedure:

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr).[6]
 - Solid Film: If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of the solid.
 - KBr Pellet: Alternatively, a small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a thin, transparent pellet.
 [6]
 - Attenuated Total Reflectance (ATR): The sample (solid or liquid) is placed directly on the ATR crystal.[7]



- Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract any atmospheric or instrumental absorptions.[8]
- Sample Spectrum: The prepared sample is placed in the infrared spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[9]
- Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus
 wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to
 the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of cis,cis-dimethyl muconate to confirm its molecular formula and aid in structural elucidation.

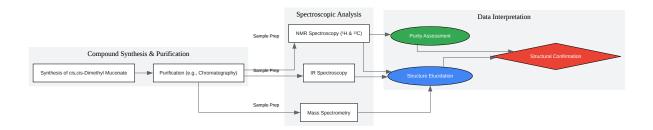
Procedure:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
 For a volatile compound like an ester, this is often done via a gas chromatograph (GC-MS) or by direct infusion.[10][11]
- Ionization: The sample molecules are ionized. Common methods for small molecules include Electron Ionization (EI) or Chemical Ionization (CI).[12] EI typically causes extensive fragmentation, providing structural information, while CI is a "softer" technique that often preserves the molecular ion.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
 [11]
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. Other peaks represent fragment ions, which provide clues about the molecule's structure.



Mandatory Visualization

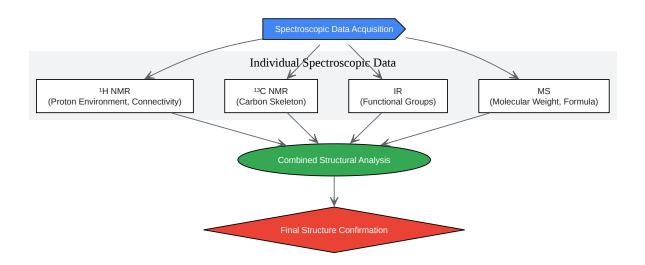
The following diagrams illustrate the logical workflow of the spectroscopic analysis process.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of cis,cis-dimethyl muconate.





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Caption: Integration of multiple spectroscopic techniques for structural elucidation.

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